molecular formula C24H21FN2O2S B302151 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Katalognummer B302151
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: FJTCFEAMBYDOLB-XKZIYDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DMPT, is a chemical compound that has recently gained attention in scientific research. DMPT has been found to have potential applications in various fields, including agriculture, aquaculture, and medicine. In

Wirkmechanismus

The mechanism of action of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione may act as a growth hormone-releasing agent, stimulating the production of growth hormone in the pituitary gland. This, in turn, may promote the growth and development of various tissues and organs.
Biochemical and Physiological Effects:
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In livestock, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to increase the levels of insulin-like growth factor-1 (IGF-1) and growth hormone in the blood, leading to an increase in muscle mass and feed intake. In fish and shrimp, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve the activity of digestive enzymes and the absorption of nutrients, leading to an increase in growth rate and survival rate. In cancer cells, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to a decrease in cell growth and division.

Vorteile Und Einschränkungen Für Laborexperimente

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it easy to use in experiments. It also has low toxicity and is relatively inexpensive. However, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the species and age of the organism being studied.

Zukünftige Richtungen

There are several future directions for the research on 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In agriculture, further studies are needed to determine the optimal dosage and duration of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione supplementation for different livestock species. In aquaculture, further studies are needed to determine the effects of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on the gut microbiome of fish and shrimp. In medicine, further studies are needed to determine the potential of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its effects on different tissues and organs.

Synthesemethoden

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through a three-step reaction process. The first step involves the reaction of 2-methyl-3-phenylpropanal with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst. The resulting product is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the intermediate product. The final step involves the reaction of the intermediate product with thiosemicarbazide in the presence of a base to form 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.

Wissenschaftliche Forschungsanwendungen

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential applications in various fields of scientific research. In agriculture, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to increase the growth rate and feed intake of livestock, thereby improving their overall health and productivity. In aquaculture, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve the growth rate and survival rate of fish and shrimp, making it a promising alternative to traditional antibiotics. In medicine, 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Eigenschaften

Produktname

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C24H21FN2O2S

Molekulargewicht

420.5 g/mol

IUPAC-Name

(5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H21FN2O2S/c1-15-6-4-5-7-21(15)27-16(2)12-19(17(27)3)13-22-23(28)26(24(29)30-22)14-18-8-10-20(25)11-9-18/h4-13H,14H2,1-3H3/b22-13-

InChI-Schlüssel

FJTCFEAMBYDOLB-XKZIYDEJSA-N

Isomerische SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Kanonische SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.